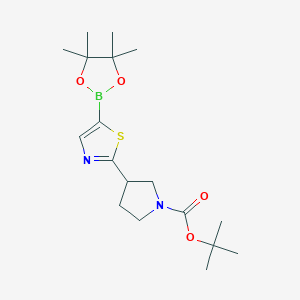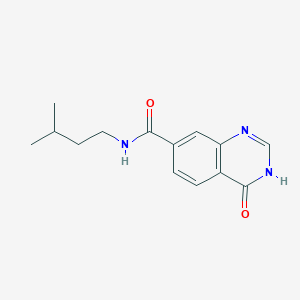
(E)-3-(Tributylstannyl)-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(Tributylstannyl)-2-buten-1-ol is an organotin compound characterized by the presence of a stannyl group attached to a butenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Tributylstannyl)-2-buten-1-ol typically involves the reaction of tributylstannyl anion with suitable alkenyl halides. One common method includes the preparation of tributylstannyl potassium (Bu3SnK) from hexabutyldistannane (Bu3SnSnBu3) with potassium in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C . This stannyl anion can then react with alkenyl halides to form the desired stannylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organotin chemistry and large-scale synthesis of similar compounds suggest that the process would involve the use of large reactors, controlled atmospheres, and precise temperature regulation to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(Tributylstannyl)-2-buten-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be substituted by other nucleophiles through classic SN2 mechanisms or electron-transfer processes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: For cross-coupling reactions, palladium catalysts like Pd(PPh3)4 are often employed.
Copper(I) Iodide (CuI): Used as a co-catalyst in Sonogashira coupling reactions.
Tetrabutylammonium Hydroxide (TBAOH): Acts as an activator in certain cross-coupling reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted alkenes and enynes .
Wissenschaftliche Forschungsanwendungen
(E)-3-(Tributylstannyl)-2-buten-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate the formation of carbon-carbon bonds.
Material Science:
Wirkmechanismus
The mechanism of action of (E)-3-(Tributylstannyl)-2-buten-1-ol involves the reactivity of the stannyl group. The stannyl group can participate in electron-transfer processes, leading to the formation of stannyl radicals and subsequent reaction intermediates . These intermediates can then undergo further transformations to yield the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(Tributylstannyl)-1-octene-3-ol: Similar in structure but with a longer carbon chain.
(E)-1,2-Bis(tributylstannyl)ethene: Contains two stannyl groups attached to an ethene backbone.
Uniqueness
(E)-3-(Tributylstannyl)-2-buten-1-ol is unique due to its specific stannylation pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C16H34OSn |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
(E)-3-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
PBOXKNHPWLMREP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)/C(=C/CO)/C |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
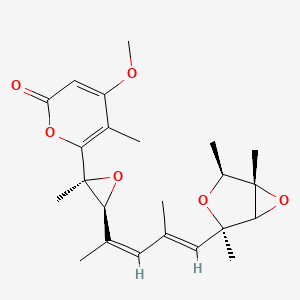

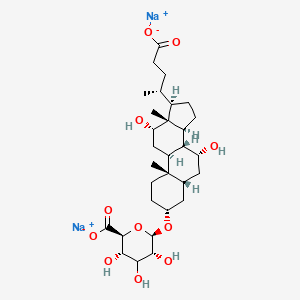
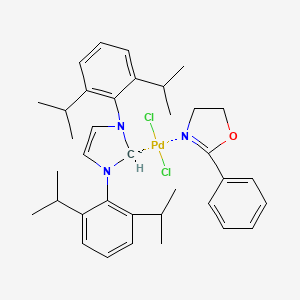
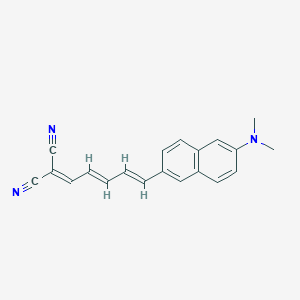

![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)

